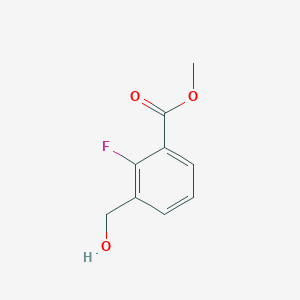

Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Description

Significance of Fluorine and Hydroxymethyl Functionalities in Molecular Design

The specific substituents on Methyl 2-fluoro-3-(hydroxymethyl)benzoate, a fluorine atom and a hydroxymethyl group, are of particular interest in molecular design for their ability to confer unique properties.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. nih.gov The high electronegativity and small size of the fluorine atom can lead to several advantageous modifications. nih.govnih.gov Judicious placement of fluorine can productively influence a molecule's conformation, metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govvictoria.ac.nz For instance, fluorine can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life. mdpi.com Furthermore, its ability to modulate the acidity (pKa) of nearby functional groups and its lipophilicity are key factors in optimizing a drug's pharmacokinetic properties. nih.govvictoria.ac.nz The isotope ¹⁸F is also a crucial positron-emitting radiolabel used in Positron Emission Tomography (PET) imaging, a sensitive technique for in vivo imaging. victoria.ac.nz

The hydroxymethyl group (-CH₂OH) also plays a critical role in shaping the properties of a molecule. Its introduction, a process known as hydroxymethylation, can increase the hydrophilicity of a parent compound, which can be advantageous for improving water solubility. nih.gov This group can participate in hydrogen bonding, allowing for specific molecular recognition at biological receptors and acting as a pharmacophore. nih.govhyphadiscovery.com Hydroxymethyl groups are found in many bioactive compounds, including vitamins and nucleoside analogues, where they are often essential for the molecule's activation or interaction with its target. nih.gov The addition of a hydroxymethyl group can lead to more active compounds compared to the parent drug and is a strategy sometimes used in the design of prodrugs. nih.gov

Research Landscape of this compound as a Chemical Entity

This compound is a specific, synthetically created chemical compound. Its structural arrangement combines the influential fluorine atom and hydroxymethyl group on a benzoate (B1203000) scaffold, making it a molecule of interest for further chemical exploration.

Physicochemical Properties The fundamental properties of this compound have been identified, although extensive experimental data remains limited. The lack of reported thermal properties like boiling and melting points indicates a need for more thorough experimental characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | synquestlabs.com |

| Molecular Weight | 184.166 g/mol | synquestlabs.com |

| CAS Number | 816449-66-8 | synquestlabs.com |

| Physical Form | Solid or liquid | sigmaaldrich.com |

| Solubility | Likely soluble in polar organic solvents | vulcanchem.com |

This table is interactive. Click on the headers to sort the data.

Synthetic Pathways While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, conceptual pathways can be derived from patented methods for structurally related compounds and standard organic chemistry transformations.

One potential approach involves the functional group interconversion of pre-fluorinated benzoic acid derivatives. vulcanchem.com This could include:

Esterification: Treating 2-fluoro-3-(hydroxymethyl)benzoic acid with methanol (B129727) under acidic catalysis to form the desired methyl ester. vulcanchem.com

Hydroxymethylation: A multi-step process starting with a fluorobenzaldehyde derivative, which would undergo hydroxymethylation, followed by oxidation and finally esterification to yield the target compound. vulcanchem.com

Another plausible, though less direct, route could be adapted from the synthesis of other fluorinated esters. For example, a patented method for producing 2-fluoro-3-hydroxypropionate derivatives involves the reaction of methyl fluoroacetate (B1212596) with dimethyl oxalate (B1200264) to form a sodium enol intermediate, which then reacts with formaldehyde (B43269). google.com While this method applies to an aliphatic system, it provides a conceptual basis for constructing the fluoro-hydroxymethyl functionality that might be adaptable to an aromatic system through more complex synthetic design. vulcanchem.comgoogle.com

The research landscape for this compound suggests it is primarily a building block or intermediate for the synthesis of more complex molecules, valued for the specific combination of its functional groups.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

methyl 2-fluoro-3-(hydroxymethyl)benzoate |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4,11H,5H2,1H3 |

InChI Key |

BSOHDTMYSJGDEN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1F)CO |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Fluoro 3 Hydroxymethyl Benzoate and Analogs

Established Synthetic Routes and Strategies

Multi-Step Conversions and Reaction Sequences

The construction of polysubstituted benzene (B151609) rings often necessitates multi-step synthetic sequences, where the order of functional group introduction and modification is paramount. A common strategy involves starting with a commercially available, simpler benzene derivative and sequentially introducing the desired substituents.

For instance, a plausible route to Methyl 2-fluoro-3-(hydroxymethyl)benzoate could commence with a fluorinated toluene (B28343) derivative. The synthesis of a related compound, methyl 2-methyl-4-acetyl benzoate (B1203000), illustrates a typical multi-step approach involving acylation, cyanation, hydrolysis, and esterification. patsnap.com A similar strategic mindset can be applied to the target molecule. One could envision starting with 2-fluorotoluene, followed by a regioselective oxidation of the methyl group to a carboxylic acid. Subsequent esterification would yield methyl 2-fluorobenzoate. The final and most challenging step would be the regioselective introduction of the hydroxymethyl group at the 3-position. This often involves electrophilic aromatic substitution, where the directing effects of the existing fluorine and ester groups must be carefully considered.

Another established method involves the Fischer esterification of the corresponding carboxylic acid. For example, the synthesis of methyl m-nitrobenzoate is achieved by the esterification of m-nitrobenzoic acid. truman.edu Similarly, if 2-fluoro-3-(hydroxymethyl)benzoic acid were available, a straightforward esterification with methanol (B129727) under acidic conditions would yield the target compound. vulcanchem.com The synthesis of the precursor acid itself would be a multi-step process. A documented synthesis of methyl 2-fluoro-3-nitrobenzoate from 2-fluoro-3-nitrobenzoic acid and methanol in the presence of sulfuric acid provides a direct analogy for the esterification step. chemicalbook.com

Continuous flow multi-step synthesis is an emerging technique that can be applied to the synthesis of functionalized esters. researchgate.net This methodology allows for precise control over reaction parameters and can improve safety and scalability.

A patented two-step process for a structurally related fluorinated ester involves the formation of an enol sodium intermediate from methyl fluoroacetate (B1212596) and dimethyl oxalate (B1200264), followed by a condensation reaction with formaldehyde (B43269). google.com While this method was developed for 2-fluoro-3-hydroxypropionate derivatives, it provides a conceptual framework that could potentially be adapted for the synthesis of aromatic analogs like this compound.

Regioselective Functionalization Approaches

The precise placement of substituents on the aromatic ring is a key challenge in the synthesis of compounds like this compound. The directing effects of the existing fluorine and ester groups play a crucial role in determining the position of any subsequent functionalization.

Fluorine, being an ortho-, para-director, and the methyl ester group, a meta-director, create a complex substitution pattern. Nucleophilic aromatic substitution (SNA_r) reactions on fluorinated aromatic compounds are a common strategy for introducing new functional groups. The regioselectivity of these reactions is often predictable based on the electronic and steric environment of the fluorine atoms. nih.gov For example, in tetrafluorinated BOPYPY dyes, the F2 position is consistently substituted regioselectively. nih.gov The study of regioselective nucleophilic substitutions of fluorobenzene (B45895) derivatives provides a foundational understanding for predicting reaction outcomes. princeton.edu

The synthesis of fluorohydrins from allylsilanes through epoxidation and subsequent ring-opening with a fluoride (B91410) source demonstrates a highly regioselective approach to installing fluorine and hydroxyl groups. nih.gov While this is an aliphatic example, the principles of controlling regioselectivity through substrate design are broadly applicable.

The development of methods for the regioselective synthesis of more complex fluorinated heterocyclic systems, such as 4-fluoro-1,5-disubstituted-1,2,3-triazoles, highlights the ongoing efforts to control the placement of fluorine in various molecular scaffolds. rsc.orgsigmaaldrich.com

Stereoselective Synthesis of Related Chiral Precursors

While this compound itself is achiral, the synthesis of chiral precursors can be crucial for the development of enantiomerically pure drugs and materials. The principles of stereoselective synthesis are therefore relevant to the broader class of related compounds.

The sulfinyl group is a valuable chiral auxiliary used in the stereoselective preparation of a variety of chiral compounds. nih.gov Methods for the stereoselective oxidation of prochiral sulfenyl compounds and the conversion of one sulfinyl derivative into another are well-established. nih.gov For instance, β-sulfinyl esters have been identified as versatile precursors for generating sulfenate anions, which can then react with various electrophiles. nih.gov

The stereoselective synthesis of stable C-fluorinated phosphaalkenes has been reported, demonstrating the ability to control the configuration of molecules containing both fluorine and phosphorus. rsc.orgnih.gov Gold(I)-catalyzed cascade cyclization of azido-alkynes has been shown to produce spirocyclic indolin-3-ones with high stereoselectivity. acs.org These examples showcase the advanced strategies available for controlling stereochemistry in complex molecules, which could be adapted for the synthesis of chiral analogs of the target compound.

Novel and Optimized Synthetic Protocols

Green Chemistry Approaches in Benzoate Ester Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. uwlax.edubookfere.com This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uwlax.edu

For the synthesis of benzoate esters, several green alternatives to traditional methods have been explored. These include the use of solid acid catalysts, deep eutectic solvents (DES), and solvent-free reaction conditions. bookfere.comresearchgate.netdergipark.org.tr For example, a deep eutectic solvent composed of p-toluenesulfonic acid and benzyltriethyl ammonium (B1175870) chloride has shown high catalytic activity in the esterification of benzoic acid with various alcohols, achieving high conversions without the need for an organic solvent. dergipark.org.tr

The use of heterogeneous catalysts, such as zeolite Hβ, has also been investigated for the microwave-assisted esterification of benzoic acid, offering advantages in terms of catalyst separation and reuse. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijsdr.orgrasayanjournal.co.in The efficient energy transfer of microwaves can be particularly beneficial for esterification reactions. uwlax.eduijsdr.org

Several studies have demonstrated the successful application of microwave irradiation to the synthesis of benzoate esters. uwlax.eduresearchgate.netijsdr.orgmdpi.com For example, the microwave-assisted synthesis of butyl benzoate from benzoic acid and n-butanol was completed in a significantly shorter time (6 minutes) compared to conventional heating (45 minutes). ijsdr.org Similarly, a microwave-assisted synthesis of ethyl benzoate resulted in a 97% yield in just 5 minutes. uwlax.edu The large-scale synthesis of methyl benzoate has also been successfully achieved with quantitative conversion using microwave irradiation. mdpi.com

These studies highlight the potential of microwave-assisted synthesis as a green and efficient method for producing benzoate esters, including potentially this compound.

Data Tables

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzoate Esters

| Ester | Method | Reaction Time | Yield | Reference |

| Butyl Benzoate | Conventional | 45 min | - | ijsdr.org |

| Butyl Benzoate | Microwave | 6 min | - | ijsdr.org |

| Ethyl Benzoate | Microwave | 5 min | 97% | uwlax.edu |

| Methyl Benzoate | Microwave | 10 min | - | researchgate.net |

| Methyl Benzoate | Microwave | 30 min | Quantitative | mdpi.com |

Catalyst Development for Improved Efficiency

The efficiency of synthesizing fluorinated benzoates often hinges on the catalytic systems employed, particularly in reductive processes. The reduction of a nitro group is a common step in the synthesis of amino-substituted precursors, which can then be further modified. A variety of catalysts have been explored to enhance the efficiency and selectivity of this reduction.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. wikipedia.org Common catalysts for this transformation include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org For the reduction of nitroarenes to anilines, iron in acidic media is also a classic and effective method. wikipedia.org More recently, the combination of sodium borohydride (B1222165) (NaBH₄) with transition metals like iron(II) chloride (FeCl₂) has been shown to be a highly effective system for the selective reduction of nitro groups in the presence of other functional groups, such as esters. d-nb.info This method has been successfully applied to the synthesis of a key intermediate of the antidepressant drug vilazodone (B1662482) on a large scale. d-nb.info Ruthenium-based catalysts are also gaining attention due to their high activity and lower cost compared to precious metals like palladium and gold. researchgate.net The choice of catalyst can significantly impact the reaction conditions, yield, and purity of the resulting aminobenzoate, which is a crucial precursor for the target molecule.

One-Pot Reaction Strategies for Streamlined Synthesis

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. For the synthesis of hydroxymethyl-substituted benzoates from their nitro precursors, a one-pot approach would ideally combine the reduction of the nitro group and the subsequent conversion of the resulting amino group into a hydroxymethyl group.

While a specific one-pot synthesis for this compound from its nitro precursor is not extensively documented, related one-pot procedures for similar transformations have been reported. For instance, a one-pot synthesis of cyclohexanone (B45756) oxime from nitrobenzene (B124822) has been achieved using a bifunctional catalyst. nih.gov Additionally, one-pot reductive acetylation of aromatic nitro compounds has been developed, demonstrating the feasibility of sequential reactions in a single pot. iosrjournals.org The development of a one-pot protocol for the target molecule would likely involve the in-situ generation of a diazonium salt from the aminobenzoate, followed by its conversion to the hydroxymethyl derivative. The Sandmeyer reaction, a well-established method for converting diazonium salts to various functional groups, could potentially be adapted for this purpose. scirp.org

Preparation of Related Fluorinated Hydroxymethyl Benzoate Derivatives

The synthesis of a variety of fluorinated hydroxymethyl benzoate derivatives, including positional isomers and other related compounds, is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for accessing a diverse range of chemical building blocks.

Synthesis of Positional Isomers and Congeners

The position of the fluorine and hydroxymethyl substituents on the benzoate ring significantly influences the molecule's properties. Therefore, the synthesis of various positional isomers of this compound is of considerable interest. Several isomers have been synthesized and are commercially available.

A selection of these isomers is presented in the table below:

| Compound Name | CAS Number |

| Methyl 2-fluoro-4-(hydroxymethyl)benzoate | 1283718-57-9 |

| Methyl 2-fluoro-5-(hydroxymethyl)benzoate | 816449-70-4 |

| Methyl 2-fluoro-6-(hydroxymethyl)benzoate | 1427418-94-7 |

| Methyl 3-fluoro-2-(hydroxymethyl)benzoate | 1427365-37-4 |

| Methyl 3-fluoro-4-(hydroxymethyl)benzoate | 937636-18-5 |

| Methyl 4-fluoro-2-(hydroxymethyl)benzoate | Not Available |

| Methyl 4-fluoro-3-(hydroxymethyl)benzoate | 816449-69-1 |

| Methyl 5-fluoro-2-(hydroxymethyl)benzoate | 1427417-73-9 |

The synthesis of these isomers often involves starting from appropriately substituted benzoic acids or toluenes. For example, the synthesis of 2-amino-3-fluorobenzoic acid, a potential precursor for one of the isomers, has been described in Organic Syntheses. orgsyn.orgprepchem.com The synthesis of 5-fluoro-2-methylbenzoic acid, another key starting material, is also well-documented. researchgate.net

Derivatization of Precursor Compounds for Target Molecule Formation

A common strategy for the synthesis of this compound involves the derivatization of readily available precursor compounds. A key precursor is methyl 2-fluoro-3-nitrobenzoate. d-nb.info The synthesis of this nitro compound can be achieved through the esterification of 2-fluoro-3-nitrobenzoic acid. d-nb.info The synthesis of 2-fluoro-3-nitrobenzoic acid itself can start from o-methylphenol through a sequence of nitration, chlorination, fluorination, and oxidation. wipo.int

Once methyl 2-fluoro-3-nitrobenzoate is obtained, a two-step sequence is typically employed to introduce the hydroxymethyl group. The first step is the reduction of the nitro group to an amino group, yielding methyl 2-fluoro-3-aminobenzoate. wikipedia.org This reduction can be carried out using various catalytic hydrogenation methods as previously discussed.

The subsequent conversion of the amino group to a hydroxymethyl group is a critical step. One potential route involves the diazotization of the amino group with a reagent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This highly reactive intermediate can then be converted to the hydroxymethyl group. While direct hydroxymethylation of a diazonium salt is not a standard named reaction, it can be conceptualized as a variation of the Sandmeyer reaction, where the diazonium group is replaced. A plausible approach would be the reaction of the diazonium salt with a source of formaldehyde or a protected form thereof, potentially mediated by a suitable catalyst. Another approach could involve the conversion of the diazonium salt to a halide (e.g., via a Sandmeyer reaction), followed by a nucleophilic substitution with a hydroxymethyl equivalent or a subsequent functional group interconversion. The synthesis of a related compound, Flurpiridaz (18F), involves the derivatization of a hydroxymethyl group on a benzoate ring, indicating the feasibility of such transformations. wikipedia.org

Chemical Reactivity and Transformation Studies of Methyl 2 Fluoro 3 Hydroxymethyl Benzoate

Reactions Involving the Ester Moiety

The methyl ester group is a classic carboxylic acid derivative that readily undergoes nucleophilic acyl substitution reactions. libretexts.orgopenstax.org These reactions proceed via a characteristic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.org

Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, is a fundamental reaction of this moiety. The process can be catalyzed by acid or, more commonly, base. Base-promoted hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. masterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). masterorganicchemistry.comyoutube.com

Below is a table illustrating the hydrolytic stability of several benzoate (B1203000) esters in different media, highlighting how the structure of the alcohol portion of the ester affects the rate of hydrolysis. nih.gov

| Compound | Ester | Hydrolysis Half-Life (t½) in Rat Plasma | Hydrolysis Half-Life (t½) with Rat Liver Microsomes |

| 1 | Methyl benzoate | 36 min | 15 min |

| 2 | Ethyl benzoate | 17 min | 12 min |

| 3 | n-Propyl benzoate | 10 min | - |

| 4 | n-Butyl benzoate | 10 min | - |

| 5 | Phenyl benzoate | 7 min | - |

| Data sourced from a comparative study on benzoate ester hydrolysis. nih.gov |

Transesterification is a related process where the methoxy (B1213986) group of the ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. Driving the reaction to completion often requires using the new alcohol as a solvent or removing the displaced methanol.

The ester group of Methyl 2-fluoro-3-(hydroxymethyl)benzoate is susceptible to attack by a wide range of nucleophiles, not just hydroxide. This class of reactions, known as nucleophilic acyl substitution, is central to the chemistry of carboxylic acid derivatives. openstax.org The general mechanism involves two steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the methoxide (B1231860) ion, -OCH₃). libretexts.org

Ammonia (B1221849) and Amines: Reaction with ammonia yields the corresponding primary amide (2-fluoro-3-(hydroxymethyl)benzamide). Primary or secondary amines produce secondary or tertiary amides, respectively.

Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) typically add twice to esters. The first addition results in a ketone intermediate after the elimination of methoxide. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup.

Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) reduce the ester to a primary alcohol. In this case, both the ester and the hydroxymethyl group would likely be reduced, although selective reduction might be possible under specific conditions.

The reactivity of the ester towards nucleophilic attack is influenced by the electron-withdrawing fluorine atom on the aromatic ring, which can enhance the electrophilicity of the carbonyl carbon.

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol attached to the benzene (B151609) ring at a benzylic position. This functionality offers numerous avenues for chemical modification, distinct from the ester moiety.

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidizing agent and reaction conditions. A key challenge is to perform this oxidation without affecting the methyl ester group.

Oxidation to an Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are commonly used for this transformation, yielding Methyl 2-fluoro-3-formylbenzoate.

Oxidation to a Carboxylic Acid: Stronger oxidizing agents can convert the hydroxymethyl group directly to a carboxylic acid, resulting in 2-fluoro-3-(methoxycarbonyl)benzoic acid. Suitable reagents include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). Catalytic methods using transition metals are also effective. For example, catalysts based on copper/cerium oxides have been shown to selectively oxidize hydroxymethyl groups in the presence of other functionalities. nih.govresearchgate.net Biocatalytic methods, using whole-cell systems, have also emerged as a highly selective way to oxidize benzylic alcohols to carboxylic acids. mdpi.com

| Transformation | Product | Potential Reagents |

| Selective Oxidation to Aldehyde | Methyl 2-fluoro-3-formylbenzoate | Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP) |

| Selective Oxidation to Carboxylic Acid | 2-fluoro-3-(methoxycarbonyl)benzoic acid | Potassium Permanganate (KMnO₄), Chromic Acid, Catalytic O₂/Metal Catalysts |

The hydroxyl group can be readily converted into an ether or another ester, which can be useful for protecting the alcohol or for introducing new functionalities.

Etherification: This involves replacing the hydrogen of the hydroxyl group with an alkyl or aryl group. A common method is the Williamson ether synthesis, which requires deprotonating the alcohol with a base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. Acid-catalyzed etherification is also possible. rsc.org For instance, the hydroxymethyl group on a similar benzoate derivative has been reacted with ethylene (B1197577) oxide in the presence of a Lewis acid to form a 2-hydroxyethyl ether. wikipedia.org

Esterification: The hydroxyl group can be acylated by reacting it with an acid chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to form a new ester. This reaction creates a molecule with two different ester functionalities. Enzymatic esterification using lipases represents a greener alternative that proceeds under mild conditions.

The carbon of the hydroxymethyl group is a benzylic carbon. While the hydroxyl group itself is a poor leaving group, it can be converted into a good leaving group to facilitate nucleophilic substitution reactions (SN1 or SN2).

The first step is the activation of the hydroxyl group. This can be achieved by:

Conversion to a Halide: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into a benzyl (B1604629) chloride or benzyl bromide, respectively.

Conversion to a Sulfonate Ester: Reacting the alcohol with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base forms a tosylate or mesylate. These are excellent leaving groups.

Once the hydroxyl group is transformed into a good leaving group (e.g., -OTs, -OMs, -Br, -Cl), the benzylic carbon becomes highly susceptible to attack by a variety of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻), allowing for the introduction of a wide range of functional groups.

Formation of Cyclic Derivatives

The proximate arrangement of the hydroxymethyl and methyl ester groups on the aromatic ring of this compound provides a framework ripe for intramolecular cyclization reactions. The interaction between the nucleophilic hydroxyl group and the electrophilic carbonyl of the ester can lead to the formation of a lactone, specifically a phthalide (B148349) derivative.

The formation of these cyclic structures is typically catalyzed by acid or base. Under acidic conditions, protonation of the ester carbonyl would enhance its electrophilicity, facilitating attack by the weakly nucleophilic hydroxymethyl group. Conversely, in the presence of a base, deprotonation of the hydroxymethyl group would form a more potent alkoxide nucleophile, which can then readily attack the ester carbonyl. The outcome of such reactions is the formation of a five-membered lactone ring fused to the benzene core. The specific conditions, such as the choice of catalyst, solvent, and temperature, would be critical in optimizing the yield of the cyclized product and minimizing potential side reactions.

Table 1: Potential Cyclic Derivatives via Intramolecular Cyclization

| Starting Material | Reagents/Conditions | Product | Ring System |

| This compound | Acid or Base catalyst | 4-Fluoro-isobenzofuran-1(3H)-one | Phthalide |

Reactivity Associated with the Fluorine Atom

The fluorine atom, being the most electronegative element, imparts significant electronic effects on the aromatic ring, influencing its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent methyl ester group. This activation is a hallmark of SNAr reactions, which generally proceed via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride (B91410) leaving group restores the aromaticity of the ring.

Research into the SNAr reactions of similar ortho-fluoro benzoic acid derivatives has shown that a variety of nucleophiles can displace the fluorine atom. These include alkoxides, thiolates, and amines. The reaction's success and rate are heavily dependent on the nucleophile's strength and the reaction conditions. For instance, the reaction of ortho-fluoro or methoxy benzoic acids with organolithium or Grignard reagents can proceed effectively, demonstrating that even carbon nucleophiles can participate in this transformation.

Table 2: Representative SNAr Reactions

| Substrate | Nucleophile | Typical Conditions | Product Type |

| Activated Aryl Fluoride | R-O⁻ (Alkoxide) | Polar aprotic solvent (e.g., DMSO, DMF) | Aryl ether |

| Activated Aryl Fluoride | R-S⁻ (Thiolate) | Polar aprotic solvent | Aryl thioether |

| Activated Aryl Fluoride | R₂N-H (Amine) | Base, heat | Substituted aniline |

| o-Fluoro-benzoic acid derivative | Organolithium/Grignard | THF, low temperature | Alkyl/Aryl substituted benzoic acid |

Halogen-Exchange Reactions

Halogen-exchange (HALEX) reactions represent a subset of nucleophilic aromatic substitution where the nucleophile is a halide ion. While less common for aryl fluorides compared to chlorides or bromides, under specific conditions, the fluorine atom of this compound could potentially be exchanged for a heavier halogen. This typically requires high temperatures and the use of a suitable source of halide ions, such as a metal halide salt in a high-boiling point polar aprotic solvent. The reverse reaction, fluorination, is generally more thermodynamically favorable. Computational studies on simpler systems have investigated the energetics of such exchanges, often finding that the reaction proceeds through a Meisenheimer-like transition state.

Aromatic Ring Modifications and Coupling Reactions

Beyond the reactivity of its functional groups, the aromatic ring of this compound can undergo further modifications through electrophilic substitution or transition-metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, but deactivating. The methyl ester is a meta-director and strongly deactivating. The hydroxymethyl group is weakly activating and an ortho-, para-director.

Given this substitution pattern, the directing effects are somewhat conflicting. The positions ortho and para to the activating hydroxymethyl group are C5 and C1 (occupied), respectively. The position para to the fluorine is C5. The positions meta to the deactivating ester group are C5 and C1 (occupied). Therefore, the most likely position for electrophilic attack would be C5, as it is activated by the hydroxymethyl group (para) and the fluorine atom (para), and it is meta to the ester group. The position C1 is blocked. The regioselectivity would ultimately depend on the specific electrophile and reaction conditions used.

Cross-Coupling Reactions at Aromatic Positions

While the C-F bond is generally robust, making it a challenging substrate for direct cross-coupling, positions on the aromatic ring can be functionalized through other means (e.g., conversion to a triflate or borylation) to enable cross-coupling reactions. However, if a different halogen (like Br or I) were present instead of fluorine, or introduced at another position, a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions could be employed.

The Suzuki-Miyaura coupling, which utilizes an organoboron compound and a palladium catalyst, is a versatile method for forming C-C bonds. Similarly, the Heck reaction couples aryl halides with alkenes, and the Negishi coupling uses organozinc reagents. These reactions are tolerant of a wide array of functional groups, including esters and alcohols, making them suitable for complex molecules like the derivatives of this compound.

Table 3: Common Cross-Coupling Reactions for Aryl Halides/Triflates

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl-X + R-B(OR)₂ | Pd catalyst, Base | Aryl-R |

| Heck | Aryl-X + Alkene | Pd catalyst, Base | Aryl-Alkene |

| Negishi | Aryl-X + R-ZnX | Pd or Ni catalyst | Aryl-R |

| Stille | Aryl-X + R-SnR'₃ | Pd catalyst | Aryl-R |

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Fluoro 3 Hydroxymethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. For Methyl 2-fluoro-3-(hydroxymethyl)benzoate, one would expect to observe distinct signals for the aromatic protons, the methyl ester protons, the hydroxymethyl protons, and the hydroxyl proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups, and the electron-donating effect of the hydroxymethyl group. Spin-spin coupling between adjacent non-equivalent protons would lead to signal splitting, providing valuable information about the connectivity of the molecule.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic-H | 7.0 - 8.0 | Multiplet | J(H,H), J(H,F) |

| -CH₂OH | ~4.7 | Doublet | J(H,H) |

| -OCH₃ | ~3.9 | Singlet | N/A |

| -OH | Variable | Singlet (broad) | N/A |

Note: This table is predictive and based on general principles and data from similar compounds. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the methylene (B1212753) carbon of the hydroxymethyl group. The chemical shifts of the aromatic carbons would be significantly affected by the fluorine and other substituents, with the carbon directly bonded to fluorine exhibiting a characteristic large coupling constant (¹JCF).

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 165 - 175 |

| Aromatic C-F | 150 - 165 (Doublet, ¹JCF) |

| Aromatic C-O | 130 - 140 |

| Aromatic C-C | 115 - 135 |

| -CH₂OH | 60 - 70 |

| -OCH₃ | 50 - 60 |

Note: This table is predictive. Actual experimental values may vary.

¹⁹F NMR for Fluorine Chemical Environment and Regioselectivity

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. This chemical shift provides critical information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine nucleus and adjacent protons (H-F coupling) would result in splitting of the fluorine signal, confirming the regioselectivity of the fluorination on the benzene (B151609) ring.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule and offers valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 1720-1740 cm⁻¹ would be characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the alcohol would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| C-O Stretch (Ester, Alcohol) | 1000 - 1300 | Strong |

Note: This table is predictive. Actual experimental values may vary.

Raman Spectroscopy for Vibrational Mode Characterization

Specific experimental Raman spectra for this compound are not available in the reviewed scientific literature. However, based on the known characteristic vibrational frequencies of its constituent functional groups, a theoretical spectrum can be predicted. theaic.orgresearchgate.net The key functional groups in this molecule include the methyl ester, the hydroxymethyl group, the C-F bond, and the substituted benzene ring. The expected Raman shifts for these groups are summarized in the table below.

Interactive Data Table: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1700 - 1750 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1570 - 1620 | Medium-Strong |

| Ring Breathing Mode | Benzene Ring | ~1000 | Strong |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Medium |

| O-H Stretch | Alcohol | 3200 - 3600 (Broad) | Weak |

| C-O Stretch | Ester, Alcohol | 1000 - 1300 | Medium |

| C-F Stretch | Fluorobenzene (B45895) | 1200 - 1270 | Medium |

| CH₂/CH₃ Bending | -CH₃, -CH₂- | 1350 - 1470 | Medium |

This table is based on generally accepted vibrational frequencies for the listed functional groups and does not represent experimental data for the title compound. theaic.orgresearchgate.netirphouse.coms-a-s.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound is 184 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high precision, which allows for the determination of its elemental formula. uni.lu While no specific experimental HRMS data has been published for this compound, its theoretical monoisotopic mass can be calculated from its molecular formula, C₉H₉FO₃. This exact mass is crucial for distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | [C₉H₉FO₃]⁺ | 184.0536 |

| [M+H]⁺ | [C₉H₁₀FO₃]⁺ | 185.0614 |

| [M+Na]⁺ | [C₉H₉FO₃Na]⁺ | 207.0433 |

This table contains theoretically calculated values based on the compound's elemental composition and does not represent experimental data. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion, [M+H]⁺), subjecting it to fragmentation, and then analyzing the resulting product ions. This process provides detailed structural information by revealing the molecule's fragmentation pathways.

Experimental MS/MS data for this compound is not available. However, predictable fragmentation patterns can be hypothesized based on the known behavior of related compounds like aromatic esters and benzyl (B1604629) alcohols. docbrown.infochegg.com The most stable ions are typically the most abundant. pharmacy180.com

Key hypothetical fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group could lead to the formation of a benzoyl-type cation at m/z 153.

Loss of water (H₂O): Dehydration involving the hydroxymethyl group is a common pathway for alcohols, which would produce an ion at m/z 166. stackexchange.comnih.gov

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the hydroxymethyl group could result in the loss of neutral formaldehyde, yielding an ion at m/z 154. nih.govbrainly.in

Loss of the entire hydroxymethyl group (•CH₂OH): This would result in a fragment at m/z 153.

Interactive Data Table: Hypothetical MS/MS Fragments of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment m/z | Hypothetical Fragment Structure |

| 185 ([M+H]⁺) | H₂O | 167 | [C₉H₈FO₂]⁺ |

| 185 ([M+H]⁺) | CH₂O | 155 | [C₈H₈FO₂]⁺ |

| 185 ([M+H]⁺) | CH₃OH | 153 | [C₈H₆FO₂]⁺ |

| 153 | CO | 125 | [C₇H₆FO]⁺ |

This table represents a theoretical prediction of possible fragmentation pathways and has not been confirmed by experimental data.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

A single-crystal X-ray diffraction study would provide an unambiguous determination of the molecular structure of this compound. This analysis would yield precise coordinates for each atom, allowing for the accurate measurement of all bond lengths and angles. Furthermore, it would reveal how the molecules arrange themselves in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding involving the hydroxyl group and potential π-π stacking of the benzene rings. nih.govwikipedia.org Such data is fundamental for understanding the compound's physical properties and for computational modeling. A search of crystallographic databases indicates that no crystal structure for this compound has been reported.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline properties of a solid sample. While single-crystal XRD analyzes one perfect crystal, PXRD generates a diffraction pattern from a powder containing numerous small crystallites in random orientations. This pattern is a unique fingerprint for a specific crystalline phase. researchgate.net A PXRD analysis of this compound would be used to identify its crystalline form, assess its phase purity, and detect the presence of any polymorphic forms or amorphous content. This information is critical in materials science and pharmaceutical development for ensuring consistency between batches. No experimental PXRD data for this compound is currently available in the public domain.

In-Depth Computational Analysis of this compound

Therefore, it is not possible to provide a detailed article with specific data tables on its geometry optimization, conformational analysis, electronic structure calculations, Frontier Molecular Orbital theory, or Natural Bond Orbital analysis as requested. The foundational research required to generate such an article is not present in the available scientific literature.

Further research, including dedicated computational studies, would be necessary to determine the specific properties and behaviors of this compound at a quantum chemical level.

Computational and Theoretical Chemistry Studies of Methyl 2 Fluoro 3 Hydroxymethyl Benzoate

Electronic Structure and Reactivity Descriptors Analysis

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is mapped onto a constant electron density surface, where different colors represent varying electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich), blue signifies regions of most positive potential (electron-poor), and green represents areas of neutral potential. wolfram.com

For Methyl 2-fluoro-3-(hydroxymethyl)benzoate, the MEP map reveals distinct regions of varying electrostatic potential, which are crucial for understanding its chemical behavior.

Negative Regions (Electrophilic Attack Sites): The most negative potential, depicted in red, is concentrated around the oxygen atoms of the carbonyl group (C=O) in the ester function and the hydroxyl group (-OH), as well as the fluorine atom (-F). These areas are rich in electron density due to the high electronegativity of oxygen and fluorine, making them the primary sites for electrophilic attack.

Positive Regions (Nucleophilic Attack Sites): The most positive potential, shown in blue, is located around the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms on the aromatic ring. nih.gov These regions are electron-deficient and are thus susceptible to nucleophilic attack. The carbon atom of the carbonyl group also exhibits a significant positive potential, making it a key electrophilic center.

Neutral Regions: The carbon backbone of the benzene (B151609) ring and the methyl group generally show a potential intermediate between the positive and negative extremes.

The MEP map provides a chemically intuitive picture of the molecule's charge distribution, highlighting the areas most likely to engage in electrostatic interactions, such as hydrogen bonding, and identifying the preferred sites for chemical reactions. researchgate.netnih.gov

Fukui Functions for Local Reactivity Prediction

Fukui functions are essential descriptors within conceptual Density Functional Theory (DFT) that help in predicting the local reactivity of different atomic sites within a molecule. researchgate.net They quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered, thereby identifying the sites most susceptible to electrophilic, nucleophilic, and radical attacks.

The Fukui function analysis for this compound would involve calculating the following indices for each atom:

f+(r): For nucleophilic attack (addition of an electron). The atom with the highest value is the most likely site for a nucleophile to attack.

f-(r): For electrophilic attack (removal of an electron). The atom with the highest value is the most probable site for an electrophile to attack.

f0(r): For radical attack.

Based on the electronic structure of this compound, the following predictions can be made:

Nucleophilic Attack: The carbonyl carbon of the ester group is expected to have a high f+ value, making it the primary site for nucleophilic addition-elimination reactions.

Electrophilic Attack: The oxygen atoms of the carbonyl and hydroxyl groups, along with the fluorine atom, are anticipated to have the highest f- values, indicating their susceptibility to electrophiles. The aromatic ring also contains sites for electrophilic aromatic substitution, with the exact positions influenced by the directing effects of the substituents.

Radical Attack: The reactivity towards radicals would be more distributed, but the hydroxymethyl group could be a potential site.

By pinpointing the most reactive atomic centers, Fukui functions provide a more quantitative and nuanced understanding of the molecule's regioselectivity in chemical reactions than what is available from MEP analysis alone. researchgate.net

Spectroscopic Property Simulations and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. These simulations provide valuable insights that complement and aid in the analysis of experimental data.

Computational Prediction of Vibrational Spectra (FT-IR, Raman)

The vibrational spectra (FT-IR and Raman) of this compound can be computationally predicted using quantum chemical calculations, most commonly through DFT methods. nih.gov These calculations determine the frequencies and intensities of the normal modes of vibration for the molecule in its optimized geometric structure.

The predicted spectra can be used to assign the absorption bands observed in experimental FT-IR and Raman spectra to specific molecular vibrations. capes.gov.br For this compound, key vibrational modes include:

O-H Stretch: A broad and strong absorption in the FT-IR spectrum, typically in the 3200-3600 cm⁻¹ region, arising from the hydroxyl group.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and hydroxymethyl groups appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption in the FT-IR spectrum, expected around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the ester.

C=C Stretches: Aromatic ring vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Vibrations from the ester and alcohol C-O bonds are expected in the 1000-1300 cm⁻¹ range.

C-F Stretch: A strong absorption band, typically found in the 1000-1400 cm⁻¹ region.

Below is a data table summarizing the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Methyl/Methylene (B1212753) | C-H Stretch | 2850-2990 |

| Ester (C=O) | C=O Stretch | 1700-1730 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ester/Alcohol | C-O Stretch | 1000-1300 |

| Fluoro (-F) | C-F Stretch | 1000-1400 |

Comparison between the computed and experimental spectra can help confirm the molecular structure and provide a detailed understanding of its vibrational properties. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating their electronic excitation energies and oscillator strengths. researchgate.netnih.govcecam.org This method is widely used to understand the electronic transitions that occur when a molecule absorbs light. researchgate.net

For this compound, the electronic spectrum is dominated by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the oxygen atoms. TD-DFT calculations, often employing functionals like B3LYP, CAM-B3LYP, or PBE0, can predict the wavelengths of maximum absorption (λmax) for these transitions. nih.gov

The primary electronic transitions expected for this molecule are:

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group.

n → π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the oxygen atoms) to antibonding π* orbitals.

Simulations would provide the specific excitation energies for the lowest-lying singlet states, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. This information is crucial for understanding the photophysical properties of the molecule.

NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods for predicting ¹H and ¹³C NMR chemical shifts have become increasingly accurate and are routinely used to aid in spectral assignment and structure verification. arxiv.org

Various computational approaches are available, ranging from empirical methods and simple additive models to more sophisticated quantum mechanical calculations based on DFT. chemaxon.comwisc.edu Machine learning and deep neural network models have also emerged as powerful tools for accurate NMR prediction. chemaxon.com

For this compound, these methods can predict the chemical shifts for each unique proton and carbon atom. The predicted values are then compared to experimental data. A strong correlation between predicted and observed shifts provides high confidence in the assigned structure.

The following table provides estimated ¹H and ¹³C NMR chemical shift ranges for the different nuclei in the molecule.

| Atom Type | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.0 | 115 - 140 |

| -CH₂OH | ~4.7 | ~60 |

| -OH | Variable (2.0 - 5.0) | - |

| -OCH₃ | ~3.9 | ~52 |

| Aromatic C-F | - | 155 - 165 (JC-F) |

| Aromatic C-COOCH₃ | - | 125 - 135 |

| Aromatic C-CH₂OH | - | 135 - 145 |

| Ester C=O | - | 165 - 170 |

Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects, conformational dynamics, and intermolecular interactions that may not be fully captured by the computational model.

Intermolecular Interactions and Condensed Phase Behavior

The physical properties of this compound in its condensed phases (solid and liquid) are governed by the nature and strength of its intermolecular interactions. The functional groups present in the molecule allow for a variety of such interactions.

Hydrogen Bonding: The most significant intermolecular force for this molecule is hydrogen bonding. The hydroxyl (-OH) group can act as both a hydrogen bond donor (with its acidic proton) and a hydrogen bond acceptor (with the lone pairs on its oxygen atom). This leads to the formation of strong intermolecular networks, significantly influencing properties like boiling point, melting point, and solubility.

Van der Waals Forces: Like all molecules, this compound experiences London dispersion forces, which arise from temporary fluctuations in electron distribution. These forces increase with molecular size and surface area.

The combination of these interactions, particularly the strong hydrogen bonding, suggests that this compound is likely a solid or a high-boiling liquid at room temperature. Its solubility will be highest in polar protic solvents (like ethanol (B145695) or water) that can participate in hydrogen bonding, and lower in nonpolar solvents.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, partitioning the space into regions where the electron density of a given molecule dominates.

The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by a boundary where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. The surface is typically colored according to various properties, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.

Key features of a Hirshfeld surface analysis include:

dnorm Surface: This surface highlights intermolecular contacts. Red regions indicate contacts shorter than the sum of the van der Waals radii (close contacts), white regions represent contacts around the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.

Fingerprint Plots: These are 2D histograms that summarize the intermolecular contacts by plotting di against de. Each point on the plot represents a specific type of contact, and the density of points reflects the abundance of that interaction. Distinct spikes or patterns on the fingerprint plot correspond to specific interactions like hydrogen bonds (O···H, F···H) and other close contacts (H···H, C···H, etc.).

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar molecules, is presented in the table below.

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 40-50% |

| O···H / H···O | 20-30% |

| F···H / H···F | 10-15% |

| C···H / H···C | 5-10% |

| C···C | <5% |

| Other | <5% |

This table is illustrative and not based on published experimental data for this specific compound.

Non-Covalent Interaction (NCI) Index Analysis

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize weak, non-covalent interactions in three-dimensional space. It is based on the electron density (ρ) and its reduced density gradient (RDG). The NCI analysis identifies regions of low electron density and low reduced density gradient, which are characteristic of non-covalent interactions.

These regions are then plotted as isosurfaces and colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. The color scale typically indicates the nature and strength of the interaction:

Blue Isosurfaces: Indicate strong, attractive interactions, such as hydrogen bonds.

Green Isosurfaces: Represent weak, van der Waals interactions.

Red Isosurfaces: Signify repulsive interactions, such as steric clashes.

For this compound, an NCI analysis would provide a visual representation of the intramolecular and intermolecular interactions. It would be expected to show strong attractive interactions (blue surfaces) corresponding to hydrogen bonding involving the hydroxyl group and potentially the carbonyl oxygen or fluorine atom. Weaker van der Waals interactions (green surfaces) would likely be observed across the aromatic ring and methyl groups.

Molecular Dynamics Simulations for Solution-Phase Conformations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and behavior of a molecule in a solution phase.

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol) and allowing the system to evolve over a period of nanoseconds or longer. Analysis of the resulting trajectory can reveal:

Conformational Preferences: The simulation can identify the most stable conformations of the molecule in solution, including the orientation of the hydroxymethyl and ester groups relative to the benzene ring.

Solvation Shell Structure: It can characterize the arrangement of solvent molecules around the solute, highlighting specific solute-solvent interactions such as hydrogen bonding.

Dynamical Properties: Time-dependent properties like rotational correlation times and diffusion coefficients can be calculated to understand the molecule's mobility in solution.

The results of an MD simulation would provide a dynamic picture of how this compound behaves in a more biologically or industrially relevant environment than a static crystal structure, offering insights into its flexibility and interactions with its surroundings.

Applications of Methyl 2 Fluoro 3 Hydroxymethyl Benzoate in Advanced Chemical Research and Materials Science

Role as a Key Intermediate in Organic Synthesis

The distinct functional groups on Methyl 2-fluoro-3-(hydroxymethyl)benzoate make it a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures. The interplay between the fluorine atom's influence on the ring's reactivity and the derivatizable nature of the ester and alcohol moieties allows for its use in multi-step synthetic pathways.

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. This compound serves as a potential precursor for sophisticated fluorinated aromatic structures, particularly those of pharmaceutical interest. nih.gov

Research indicates its potential role in the development of antiviral drugs. For example, it may be used as a starting material for the synthesis of fluorinated nucleoside analogues, which are known for their ability to inhibit viral polymerases. vulcanchem.com The fluorinated aromatic core is a key structural motif found in various antibiotics and can be incorporated into fluorescent probes. vulcanchem.com The presence of the hydroxymethyl group offers a convenient point for conjugation to other molecules, which is useful in applications like targeted drug delivery. vulcanchem.com

As a trifunctional compound, this compound is an excellent starting point for creating a diverse range of other functionalized esters and benzoates. Each functional group can be selectively modified:

The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, introducing new reactive handles. It can also undergo esterification or etherification to attach various other molecular fragments.

The Methyl Ester Group (-COOCH₃): This group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is a versatile intermediate for forming amides, acid chlorides, or other esters. vulcanchem.com It can also undergo transesterification with other alcohols to generate different ester derivatives. The synthesis of methyl benzoates can be achieved through various catalytic methods, including the use of solid acid catalysts like zirconium/titanium oxides, which facilitate the direct condensation of benzoic acids with methanol (B129727). mdpi.com

This dual reactivity allows chemists to build molecular complexity by sequentially or selectively reacting each site.

While specific, documented examples of this compound in enantioselective synthesis are not prevalent in the literature, its structure is inherently suited for such applications. The hydroxymethyl group serves as a prochiral center that can be targeted by enantioselective reagents or catalysts to introduce a stereocenter.

For instance, enantioselective reactions could be designed to asymmetrically modify the hydroxymethyl group or to build chiral structures from it. The principles of enantioselective synthesis are well-established for other fluorinated compounds and complex heterocycles. nih.govnih.gov The development of catalytic systems for the enantioselective hydrofunctionalization of alkynes and allenes to produce chiral benzofused heterocycles highlights the advanced strategies that could potentially be adapted for derivatives of this compound. nih.gov The first enantioselective synthesis of C(3) fluoro-MEP, which utilized a selective hydrofluorination of a 2,3-epoxy-1-alcohol, demonstrates a pathway for introducing chirality in fluorinated molecules. nih.gov

Table 1: Research Findings on the Synthetic Utility of this compound and Related Compounds

| Application Area | Role of Compound/Functional Group | Potential Products/Significance | Relevant Findings/Concepts |

|---|---|---|---|

| Fluorinated Scaffolds | Precursor with a fluorinated aromatic core. vulcanchem.com | Fluorinated nucleoside analogues, antibiotics, fluorescent probes. vulcanchem.com | Fluorine enhances metabolic stability and binding affinity in drug candidates. nih.gov |

| Functionalized Derivatives | Building block with reactive -CH₂OH and -COOCH₃ groups. vulcanchem.com | Diverse esters, amides, carboxylic acids, and ethers. | The functional groups can be selectively modified (e.g., hydrolysis, oxidation, esterification). vulcanchem.com |

| Chiral Synthesis | Contains a prochiral hydroxymethyl group. | Enantioenriched pharmaceutical intermediates. | The hydroxymethyl group is a target for enantioselective transformations. nih.govnih.gov |

Exploration in Novel Materials Development

The application of this compound in the field of materials science is an area with potential for future exploration, though it is not yet widely documented in scientific literature.

Currently, there is limited specific information detailing the use of this compound as a monomer or synthon in polymer chemistry. In principle, its difunctionality (after converting the ester to an acid) or the reactivity of its hydroxymethyl group could allow it to be incorporated into polyesters or other polymers. For comparison, other fluorinated compounds, such as Methyl 2-fluoroacrylate, are used to produce acrylate (B77674) polymers with specific mechanical and optical properties, though this belongs to a different class of chemicals. wikipedia.org

While the direct use of this compound in advanced functional materials has not been specified, related fluorobenzene (B45895) compounds are known to be important intermediates. Fluorinated compounds are used in the synthesis of engineering plastics, such as polyether ether ketone (PEEK), and as components in liquid crystal materials. google.com The unique electronic properties conferred by the fluorine atom could make derivatives of this compound candidates for investigation in areas like organic electronics or specialty polymers, but such applications remain speculative pending further research.

Utility in Methodological Development and Analytical Chemistry

The unique structural features of this compound, which include a reactive hydroxyl group, a fluorinated aromatic ring, and a methyl ester, suggest its potential as a valuable tool in the development of new analytical methods.

Development of Derivatization Reagents for Analytical Detection

Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. While no specific use of this compound as a derivatization reagent has been reported, its inherent chemical properties make it a candidate for such applications. The presence of the hydroxymethyl group allows for esterification or etherification reactions with acidic or other hydroxyl-containing analytes.

The introduction of the fluorinated benzoate (B1203000) moiety through derivatization could offer several advantages in analytical detection, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The fluorine atom can impart increased volatility and thermal stability to the derivatized analyte, improving its GC performance. In mass spectrometry, the fluorine atom provides a unique isotopic signature that can aid in identification and quantification.

For instance, in a hypothetical scenario, an acidic analyte could be esterified with the hydroxymethyl group of this compound. The resulting derivative would have enhanced volatility and a distinct mass spectral fragmentation pattern, potentially leading to lower detection limits and improved selectivity.

| Potential Derivatization Reaction | Analyte Functional Group | Resulting Linkage | Potential Analytical Advantage |

| Esterification | Carboxylic Acid | Ester | Increased volatility for GC, unique MS fragmentation |

| Etherification | Alcohol/Phenol | Ether | Improved thermal stability, enhanced chromatographic separation |

Role in Ligand Design for Catalysis and Coordination Chemistry

The design of ligands is central to the development of new catalysts and coordination complexes with tailored properties. The structure of this compound presents multiple coordination sites, making it a theoretically interesting building block for ligand synthesis.

The hydroxymethyl group can act as a coordinating group, binding to a metal center through the oxygen atom. Furthermore, the aromatic ring can be functionalized to introduce additional donor atoms, leading to the formation of multidentate ligands. The fluorine substituent can influence the electronic properties of the ligand, which in turn can modulate the reactivity and stability of the resulting metal complex. This electronic effect can be crucial in fine-tuning the catalytic activity for specific chemical transformations.

For example, the hydroxymethyl group could be modified to create a bidentate or tridentate ligand. This ligand could then be used to form stable complexes with transition metals. The electronic nature of the fluorinated ring could enhance the catalytic activity of the metal center in reactions such as cross-coupling or oxidation.

| Potential Ligand Type | Coordination Sites | Potential Metal Complex Properties | Potential Catalytic Application |

| Monodentate | Hydroxymethyl oxygen | Basic coordination complex | Pre-catalyst or model compound |

| Bidentate (after modification) | Hydroxymethyl oxygen + additional donor | Enhanced stability | Cross-coupling reactions |

| Tridentate (after modification) | Hydroxymethyl oxygen + two additional donors | High stability and specific geometry | Asymmetric catalysis |

While direct experimental evidence is currently lacking, the chemical principles governing analytical derivatization and ligand design strongly suggest that this compound holds promise as a versatile tool for future research in these areas. Further investigation is warranted to unlock its full potential.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-fluoro-3-(hydroxymethyl)benzoate, and what parameters critically influence yield?

Answer:

A common approach involves bromination of a fluorinated benzyl alcohol precursor (e.g., 3-fluorobenzyl alcohol), followed by hydroxymethylation and esterification. Critical parameters include:

- Temperature control : Excessive heat during bromination (e.g., using reagents like PBr₃) may lead to side reactions such as decomposition of the hydroxymethyl group.

- Protecting group strategy : The hydroxymethyl group requires protection (e.g., using acetyl or tert-butyldimethylsilyl groups) during esterification to prevent unwanted ester hydrolysis .

- Catalyst selection : Lipase enzymes or acid catalysts (e.g., H₂SO₄) can optimize esterification efficiency, depending on solvent polarity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks by comparing coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) and chemical shifts. The fluoro substituent deshields adjacent protons, while the hydroxymethyl group appears as a triplet due to coupling with adjacent CH₂ protons .

- FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₉H₉FO₃) and detects fragmentation patterns .

Advanced: How can researchers resolve contradictions in NMR data for this compound, particularly fluorine coupling anomalies?

Answer:

Discrepancies may arise from dynamic effects or solvent polarity. For example:

- Variable-temperature NMR : Resolve overlapping peaks caused by conformational exchange in DMSO-d₆ vs. CDCl₃ .

- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish between F-C coupling and hydroxymethyl proton interactions.

- Computational modeling : Compare experimental ¹⁹F NMR shifts with DFT-calculated values to identify steric or electronic distortions .

Advanced: What computational methods predict the reactivity of the hydroxymethyl and fluoro groups in this compound?

Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess Fukui indices for electrophilic/nucleophilic sites. The fluoro group exhibits strong electron-withdrawing effects, while the hydroxymethyl group acts as a weak nucleophile .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in THF or water) to predict hydrolysis rates of the ester bond under acidic/basic conditions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Fluorinated esters may penetrate latex .

- Ventilation : Use fume hoods to limit inhalation exposure; monitor airborne concentrations with gas detectors .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .

Advanced: How does the hydroxymethyl group’s steric environment influence ester stability under varying pH?

Answer:

- pH-dependent hydrolysis : At pH > 8, the hydroxymethyl group undergoes deprotonation, increasing electron density at the ester carbonyl and accelerating base-catalyzed hydrolysis.

- Steric shielding : Bulky substituents adjacent to the ester (e.g., methyl groups) reduce hydrolysis rates by hindering nucleophilic attack. This can be quantified via Hammett substituent constants (σ) .

Basic: What purification methods ensure high-purity this compound?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate ester derivatives from brominated byproducts .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystals with >99% purity (verified by HPLC) .

Advanced: How to address discrepancies between experimental and theoretical IR spectra?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.